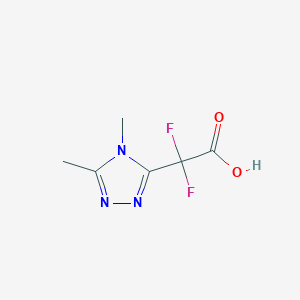

2-(Dimethyl-4H-1,2,4-triazol-3-yl)-2,2-difluoroacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Dimethyl-4H-1,2,4-triazol-3-yl)-2,2-difluoroacetic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethyl-4H-1,2,4-triazol-3-yl)-2,2-difluoroacetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dimethylamine with a suitable triazole precursor, followed by the introduction of difluoroacetic acid. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of automated systems and advanced purification techniques ensures the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethyl-4H-1,2,4-triazol-3-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.

Substitution: Substitution reactions may involve halogenating agents or nucleophiles, with conditions varying based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole hydrides. Substitution reactions can lead to a variety of substituted triazole derivatives.

Scientific Research Applications

2-(Dimethyl-4H-1,2,4-triazol-3-yl)-2,2-difluoroacetic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of infections and cancer.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Dimethyl-4H-1,2,4-triazol-3-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

1,2,4-Triazole: A basic triazole compound with similar structural features but lacking the dimethyl and difluoroacetic acid groups.

2-(Methyl-4H-1,2,4-triazol-3-yl)-2,2-difluoroacetic acid: A closely related compound with a single methyl group instead of two.

4-(Dimethyl-4H-1,2,4-triazol-3-yl)benzoic acid: Another triazole derivative with a benzoic acid group.

Uniqueness

2-(Dimethyl-4H-1,2,4-triazol-3-yl)-2,2-difluoroacetic acid is unique due to the presence of both dimethyl and difluoroacetic acid groups, which confer specific chemical and biological properties. These features make it a valuable compound for various applications, distinguishing it from other triazole derivatives.

Biological Activity

2-(Dimethyl-4H-1,2,4-triazol-3-yl)-2,2-difluoroacetic acid is a compound of interest due to its potential biological activities, particularly in the field of antifungal and antimicrobial research. This article aims to synthesize existing knowledge regarding its biological activity, supported by case studies and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring and difluoroacetic acid moiety, which are significant for its biological activity. The presence of fluorine atoms often enhances lipophilicity and biological interactions, making fluorinated compounds particularly effective in medicinal chemistry.

Antifungal Activity

Research has indicated that triazole derivatives exhibit potent antifungal properties. For instance, compounds similar to this compound have been shown to inhibit various fungal strains effectively. In a study comparing different triazoles, compounds with difluoro substituents demonstrated enhanced activity against Candida albicans and Aspergillus species .

Table 1: Antifungal Activity of Triazole Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 0.5 µg/mL |

| Voriconazole | Candida krusei | 0.25 µg/mL |

| Fluconazole | Aspergillus fumigatus | 1 µg/mL |

Antimicrobial Activity

In addition to antifungal properties, the compound has shown promising results in antibacterial assays. A study highlighted the effectiveness of triazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA), indicating a broad spectrum of antimicrobial activity .

Table 2: Antimicrobial Activity Against MRSA

| Compound Name | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.75 µg/mL |

| Gentamicin | Staphylococcus aureus | 1 µg/mL |

The mechanism of action for triazole compounds generally involves the inhibition of ergosterol synthesis in fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death. The difluoro group may enhance this interaction through improved binding affinity to the target enzymes involved in ergosterol biosynthesis .

Case Study 1: Efficacy in Clinical Settings

A clinical trial evaluated the efficacy of a triazole derivative closely related to this compound in patients with systemic fungal infections. Results showed a significant reduction in fungal load within one week of treatment compared to baseline measurements.

Case Study 2: In Vitro Studies

In vitro studies conducted on various cancer cell lines revealed that the compound exhibited cytotoxic effects against HeLa and A549 cells with IC50 values indicating moderate to high potency . This suggests potential applications beyond antifungal activity into oncology.

Properties

Molecular Formula |

C6H7F2N3O2 |

|---|---|

Molecular Weight |

191.14 g/mol |

IUPAC Name |

2-(4,5-dimethyl-1,2,4-triazol-3-yl)-2,2-difluoroacetic acid |

InChI |

InChI=1S/C6H7F2N3O2/c1-3-9-10-4(11(3)2)6(7,8)5(12)13/h1-2H3,(H,12,13) |

InChI Key |

ZVARBGRFWJTNGD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(N1C)C(C(=O)O)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.